2-氨基-5-甲基烟腈

描述

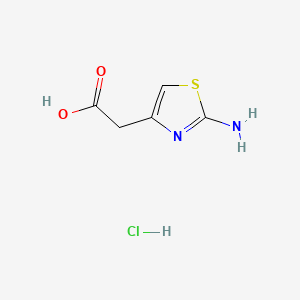

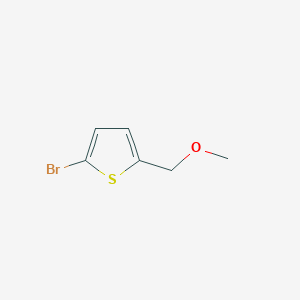

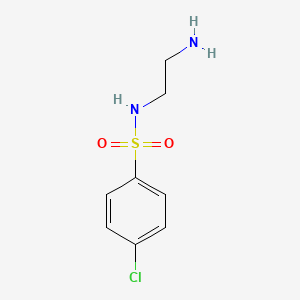

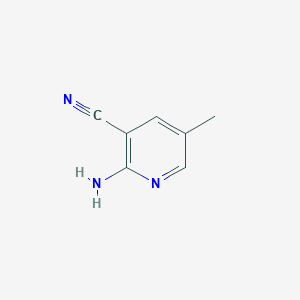

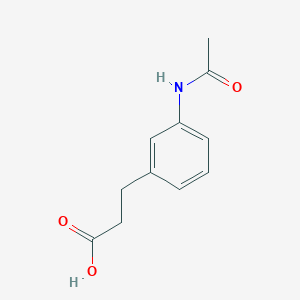

2-Amino-5-methylnicotinonitrile is a chemical compound that has been the subject of various synthetic methodologies due to its potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of an amino group and a nitrile group attached to a nicotinic acid derivative.

Synthesis Analysis

The synthesis of highly functionalized 2-aminonicotinonitriles has been achieved through different innovative methods. One approach involves the base-mediated annulation of α-keto vinyl azides and α,α-dicyanoalkenes, which allows for efficient ring-openings and intramolecular rearrangements to form the desired product . Another method utilizes ultrasound irradiation to promote a four-component reaction in water, combining malononitrile, aromatic aldehydes, acetophenone derivatives, and ammonium acetate. This green chemistry approach highlights the advantages of using water as a solvent and ultrasound as a catalyst-free technique to achieve excellent yields and functional group tolerance . Additionally, the use of HBF4 as an efficient catalyst under solvent-free conditions has been explored, with experimental and theoretical studies supporting an anomeric based oxidation mechanism for the synthesis of 2-amino-4,6-diphenylnicotinonitriles .

Molecular Structure Analysis

The molecular structure of 2-amino-5-methylnicotinonitrile and its derivatives is crucial for understanding their reactivity and potential applications. While the papers provided do not directly discuss the molecular structure of 2-amino-5-methylnicotinonitrile, they do provide insights into related compounds. For instance, the characterization of by-products such as 2-chloro-5-fluoro-3-methylpyridine using 13C NMR data offers a glimpse into the structural aspects of similar nicotinonitrile derivatives .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-5-methylnicotinonitrile derivatives can be inferred from the synthesis methods and the intermediates formed during these processes. For example, the formation of intermediates with 5R- and 5S- chiral positions during the synthesis using HBF4 suggests that these structures are amenable to further chemical transformations through oxidation mechanisms . Although not directly related to 2-amino-5-methylnicotinonitrile, the photochemistry of 1- and 2-methyl-5-aminotetrazoles provides an example of how structural effects can influence reaction pathways, leading to different photoproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-5-methylnicotinonitrile are not explicitly detailed in the provided papers. However, the synthesis methods described imply that the compound and its derivatives are stable under various conditions, including aqueous environments and solvent-free setups. The use of green chemistry principles in the synthesis also suggests that these compounds have favorable solubility and reactivity profiles that can be exploited in environmentally friendly processes .

科学研究应用

合成和生物活性

- 植物生长调节剂:2-氨基-5-甲基烟腈衍生物因其作为植物生长调节剂的潜力而受到探索。一项研究合成了各种衍生物,包括 2-[(三苯基膦亚甲基)氨基]四唑并[1,5-a]吡啶,该衍生物显示出作为小麦生长调节剂的有效性(Dyadyuchenko 等,2018)。

化学合成和反应

- 区域选择性反应:研究表明,2,6-二氯-4-甲基烟腈中的氯发生区域选择性亲核取代,形成三乙铵 2-氨基-3-(6-氯-5-氰基-4-甲基-吡啶-2-基)-1,1,3-三氰基丙-2-烯-1-化物,突出了该化合物在化学合成中的用途(Dyadyuchenko 等,2021)。

医药应用

- 抗癌特性:一项研究专注于从 2-氨基烟腈合成各种 2-氨基-3-氰基吡啶衍生物,并评估它们作为抗癌剂的潜力。这项研究增加了对其在药物化学中应用的理解(Mansour 等,2021)。

材料科学应用

- 新型合成技术:研究吡啶盐的亲核再环化以合成 2-甲基烟腈衍生物,为材料科学中的新方法提供了见解(Duan 等,2022)。

高级有机化学

- 复杂化合物的合成:2H-吡喃-2-酮在碱催化下环转化为氨基烟腈和二氨基吡啶,证明了该化合物在创建复杂有机结构中的作用(Farhanullah 等,2003)。

新型有机反应

- 氧化机理:一项研究使用 HBF4 作为催化剂,研究了 2-氨基-4,6-二苯基烟腈的合成,提供了对有机化学中新型氧化机理的见解(Zolfigol 等,2017)。

神经科学研究

- 阿尔茨海默病成像:2-氨基-5-甲基烟腈衍生物已用于阿尔茨海默病的神经影像学,提供了一种非侵入性技术来监测神经原纤维缠结和β-淀粉样蛋白斑块(Shoghi-Jadid 等,2002)。

属性

IUPAC Name |

2-amino-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFORLRLLVDOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517311 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methylnicotinonitrile | |

CAS RN |

38076-78-7 | |

| Record name | 2-Amino-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1282121.png)